molecular formula C9H10N2OS B2937697 4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine CAS No. 697729-50-3

4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine

Cat. No.: B2937697
CAS No.: 697729-50-3
M. Wt: 194.25
InChI Key: CBSRIQYPJRDWTC-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by a methoxy group at the 4-position and a methyl group at the 3-position on the benzothiazole ring.

Properties

IUPAC Name

4-methoxy-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-11-8-6(12-2)4-3-5-7(8)13-9(11)10/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSRIQYPJRDWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with carbon disulfide and methyl iodide, followed by cyclization with a suitable base. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-1,3-benzothiazol-2(3H)-imine
  • 3-methyl-1,3-benzothiazol-2(3H)-imine
  • 4-methoxy-3-methyl-1,3-benzothiazole

Uniqueness

4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Biological Activity

4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. The unique structure of benzothiazoles, incorporating both nitrogen and sulfur, contributes to their varied biological effects.

The synthesis of this compound typically involves the cyclization of 4-methoxyaniline with carbon disulfide and methyl iodide under controlled conditions. Common solvents include ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions. This compound serves as a building block for more complex molecules and is utilized in various industrial applications, including dye production and material science.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action involves the inhibition of essential cellular components in microorganisms, which disrupts their metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms that may involve the modulation of specific signaling pathways. For instance, cytotoxicity assays have revealed that certain derivatives of benzothiazole exhibit potent inhibitory effects on cell proliferation in cancer cell lines such as MCF-7 and HeLa .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:

CompoundCell LineIC50 (µM)Reference
4-Methoxy-3-methyl-benzothiazoleMCF-75.23
HeLa4.78
RT-1126.15
SISO2.87

These findings indicate that the compound is particularly effective against specific cancer types, warranting further investigation into its therapeutic potential.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or bind to DNA, disrupting replication and transcription processes. Such interactions are crucial for understanding how this compound can be leveraged for therapeutic applications.

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